![molecular formula C22H45N3 B1264730 (2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
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Overview
Description
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine is a monoterpenoid.
Scientific Research Applications
Synthesis of Carbocyclic Nucleosides
A study by Hřebabecký et al. (2006) elaborated on the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This complex synthesis involved several steps, leading to the creation of thymine and purine derivatives, which are essential components of nucleic acids. This research highlights the potential of bicyclo[2.2.1]heptane derivatives in the synthesis of nucleoside analogs, which could have implications in medicinal chemistry, especially in antiviral and anticancer drug development (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Homogeneous Hydrogenation
The research by Brown, Evans, and James (2003) focused on the directed homogeneous hydrogenation of specific compounds, including the use of bicyclo[2.2.1]heptanyl derivatives. This study is significant in understanding the catalytic processes involving these compounds, potentially offering insights into more efficient and selective chemical synthesis methods (Brown, Evans, & James, 2003).
Radical Rearrangements
Walton (1988) investigated the homolytic rearrangements of bicyclo[2.2.0]hexane and bicyclo[3.2.0]heptane. The study provided valuable insights into the behavior of free radicals in these compounds, which is crucial for understanding their reactivity and stability. Such knowledge is essential in the field of organic chemistry, particularly in reaction mechanism studies and the design of new synthetic routes (Walton, 1988).
X-ray Structures and Polymerisation Applications
Kwon et al. (2017) conducted a study on the synthesis, characterization, and X-ray structures of Zn(II) complexes containing bis-camphoryldiimine ligands. These complexes were found to be efficient catalysts for the ring-opening polymerization of rac-lactide, yielding polylactide with good molecular weights and narrow polydispersity indices. This research is significant in the field of polymer chemistry, offering potential applications in the synthesis of biodegradable polymers (Kwon, Nayab, Lee, & Jeong, 2017).
properties
Product Name |
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine |
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Molecular Formula |
C22H45N3 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(2R)-2-N-[2-(1-bicyclo[2.2.1]heptanyl)ethyl]-1-N-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine |
InChI |
InChI=1S/C22H45N3/c1-5-7-8-20(16-25-21(17-23-4)18(3)6-2)24-14-13-22-11-9-19(15-22)10-12-22/h18-21,23-25H,5-17H2,1-4H3/t18-,19?,20-,21+,22?/m1/s1 |
InChI Key |
HXWVJOJFQXWXFE-CAQIQVKASA-N |
Isomeric SMILES |
CCCC[C@H](CN[C@@H](CNC)[C@H](C)CC)NCCC12CCC(C1)CC2 |
Canonical SMILES |
CCCCC(CNC(CNC)C(C)CC)NCCC12CCC(C1)CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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